molecular formula C₂₅H₂₄ClNO₁₀ B1140444 Indomethacin acyl-B-D-glucuronide CAS No. 75523-11-4

Indomethacin acyl-B-D-glucuronide

Cat. No. B1140444
CAS RN: 75523-11-4
M. Wt: 533.91
InChI Key:
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Description

Indomethacin acyl glucuronide is a metabolite of indomethacin . Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) commonly used as a prescription medication to reduce fever, pain, stiffness, and swelling .


Synthesis Analysis

The synthesis of acyl glucuronides involves the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The formation of acyl glucuronides has been associated with the degree of protein adduct formation .


Molecular Structure Analysis

The molecular formula of Indomethacin acyl glucuronide is C25H24ClNO10 . Its average mass is 533.912 Da and its monoisotopic mass is 533.108887 Da .


Chemical Reactions Analysis

Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .

Scientific Research Applications

Medicinal Chemistry Research

Summary of the Application

Acyl glucuronides, including Indomethacin acyl-B-D-glucuronide, are metabolites of carboxylic acid-containing drugs. They often circulate in plasma before being excreted in urine and bile . These metabolites have attracted attention due to their ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids .

Methods of Application or Experimental Procedures

The formation of acyl glucuronides occurs through the conjugation with glucuronic acid, an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans .

Results or Outcomes

The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial. Despite advances in analytical methodology used to detect, identify, and quantify acyl glucuronides in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their acyl glucuronide metabolites .

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Research

Summary of the Application

Acyl glucuronides, including Indomethacin acyl-B-D-glucuronide, are reactive metabolites of NSAIDs. They covalently bind to endogenous proteins, which may lead to the dysfunction of target proteins .

Methods of Application or Experimental Procedures

The formation of acyl glucuronides from NSAIDs involves glucuronidation, a metabolic process that results in the formation of 1-β- O -acyl-glucuronide ester derivatives .

Results or Outcomes

The covalent adduct formation of NSAIDs-acyl glucuronides may lead to the dysfunction of target proteins .

Drug Toxicity Research

Summary of the Application

Acyl glucuronide metabolites have been implicated in the toxicity of several carboxylic acid-containing drugs . The rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .

Methods of Application or Experimental Procedures

The formation of acyl glucuronides from carboxylic acid-containing drugs involves conjugation with glucuronic acid . This results in the formation of 1-β- O -acyl-glucuronide ester derivatives .

Results or Outcomes

The formation of protein adducts in vivo – and subsequent downstream effects – has been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .

Biochemistry and Molecular Biology Research

Summary of the Application

The gut microbiota harbor diverse β-glucuronidase (GUS) enzymes that liberate glucuronic acid (GlcA) sugars from small-molecule conjugates and complex carbohydrates . The endobiotic estradiol-17-glucuronide and the xenobiotic indomethacin-acyl-glucuronide are found to exhibit markedly differential binding to these GusR orthologs .

Methods of Application or Experimental Procedures

The formation of acyl glucuronides from carboxylic acid-containing drugs involves glucuronidation . This metabolic process results in the formation of 1-β- O -acyl-glucuronide ester derivatives .

Results or Outcomes

Using structure-guided mutations, researchers were able to transfer E. coli GusR’s preferential DNA and glucuronide binding affinity to S. enterica GusR .

Safety And Hazards

Indomethacin acyl glucuronide is classified as Acute Tox. 1 and Repr. 1B, indicating that it is fatal if swallowed and may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial . Future research may focus on understanding the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their acyl glucuronide metabolites .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClNO10/c1-11-15(10-18(28)36-25-21(31)19(29)20(30)22(37-25)24(33)34)16-9-14(35-2)7-8-17(16)27(11)23(32)12-3-5-13(26)6-4-12/h3-9,19-22,25,29-31H,10H2,1-2H3,(H,33,34)/t19-,20-,21+,22-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBWEVBGELGABM-CZLVRFMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indomethacin acyl-B-D-glucuronide

CAS RN

75523-11-4
Record name Indomethacin glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075523114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INDOMETHACIN GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7MV2JQJ3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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